SaikosaponinC
Description
Significance in Contemporary Phytochemistry and Pharmacology Research
Saikosaponin C has garnered significant attention in modern scientific research for its diverse pharmacological potential. chemimpex.com Unlike some of its more cytotoxic counterparts like Saikosaponin A and D, Saikosaponin C has been noted for having weaker anti-inflammatory and cytotoxic effects, which has directed research towards other unique biological activities. tandfonline.comnih.gov
Key areas of contemporary research on Saikosaponin C include:
Angiogenesis: Studies have revealed that Saikosaponin C can induce the growth, migration, and capillary tube formation of endothelial cells. lktlabs.comnih.gov This pro-angiogenic activity is linked to the induction of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF). nih.gov This potential for therapeutic angiogenesis sets it apart from other saikosaponins that often exhibit cell growth inhibitory properties. ebi.ac.uknih.gov
Antiviral Activity: The compound has demonstrated antiviral properties. Research has shown its ability to inhibit the replication of the hepatitis B virus (HBV). nih.govebi.ac.uklktlabs.com Furthermore, it has been investigated for its activity against other viruses, including the largemouth bass ranavirus (LMBRaV) both in vitro and in vivo, and has been tested alongside other saikosaponins for activity against human coronavirus 229E. nih.govresearchgate.netresearchgate.net
Neuroprotection and Alzheimer's Disease: Saikosaponin C is being explored as a potential therapeutic agent for neurodegenerative diseases. chemimpex.comphytopurify.com Research indicates it may be a dual-target agent for Alzheimer's disease by targeting both amyloid-beta (Aβ) and tau proteins. nih.govmedchemexpress.com Studies have shown it can inhibit the secretion of Aβ1-40 and Aβ1-42 and suppress the abnormal phosphorylation of tau. medchemexpress.com It has also been found to accelerate nerve growth factor (NGF)-mediated neurite outgrowth and increase the assembly of microtubules and synaptic marker proteins. phytopurify.com
Anti-inflammatory and Anti-apoptotic Effects: While considered weaker in anti-inflammatory action compared to Saikosaponins A and D, Saikosaponin C does exhibit these properties. tandfonline.comnih.govcaymanchem.com It has been shown to reduce the production of prostaglandin (B15479496) E2 in rat peritoneal macrophages. caymanchem.com Additionally, it can inhibit lipopolysaccharide-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by suppressing caspase-3 activation, which in turn prevents the degradation of focal adhesion kinase (FAK). tandfonline.comphytopurify.comljmu.ac.uk
Table 1: Summary of Key Research Findings on Saikosaponin C
| Pharmacological Activity | Key Research Finding | Investigated Mechanism/Model | Reference(s) |
|---|---|---|---|
| Angiogenesis | Induces growth, migration, and capillary tube formation of endothelial cells. | Induction of MMP-2, VEGF, and p42/p44 MAPK (ERK) activation in HUVECs. | lktlabs.comnih.gov |
| Antiviral | Inhibits Hepatitis B Virus (HBV) growth and replication. | Inhibition of HBV DNA replication. | nih.govebi.ac.uklktlabs.com |
| Neuroprotection | Inhibits secretion of Aβ1-40 and Aβ1-42; suppresses abnormal tau phosphorylation. | Targets amyloid beta and tau pathways in Alzheimer's disease models. | nih.govmedchemexpress.com |
| Anti-inflammatory | Reduces basal production of prostaglandin E2 (PGE2). | Action on isolated rat peritoneal macrophages. | caymanchem.com |
| Anti-apoptosis | Inhibits lipopolysaccharide-induced apoptosis. | Suppression of caspase-3 activation and degradation of focal adhesion kinase (FAK) in HUVECs. | tandfonline.comphytopurify.comljmu.ac.uk |
Overview of Saikosaponin Research Landscape
Saikosaponins are a large and diverse class of triterpenoid (B12794562) saponins (B1172615) that serve as the primary bioactive constituents of Radix Bupleuri, the dried root of Bupleurum species. nih.govresearchgate.net To date, over 100 different saikosaponins have been isolated and identified from various Bupleurum plants. tandfonline.comnih.govnih.gov These compounds are generally categorized as oleanane-type or ursane-type saponins. nih.govmaxapress.com
The saikosaponin research landscape is broad, with studies focusing on a wide array of pharmacological activities. researchgate.nettandfonline.com While numerous saikosaponins exist, research has predominantly concentrated on a few key compounds, namely Saikosaponin A (SSa), Saikosaponin D (SSd), Saikosaponin C (SSc), and Saikosaponin B2 (SSb2). tandfonline.comnih.govnih.gov These four are believed to be responsible for most of the pharmacological activities attributed to Radix Bupleuri. tandfonline.comnih.gov
Historical Context of Saikosaponins in Traditional Systems
The use of plants containing saikosaponins is deeply rooted in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM). nih.govnih.govmaxapress.com The primary source of these compounds, Radix Bupleuri (known as Chai Hu in Chinese), is the root of plants from the Bupleurum genus, such as Bupleurum chinense and Bupleurum scorzonerifolium. nih.govfrontiersin.org
Radix Bupleuri has a recorded history of medicinal use spanning over 2,000 years. nih.govnih.gov Its first known documentation appears in Shen Nong Ben Cao Jing (The Divine Farmer's Materia Medica Classic), one of the earliest and most foundational texts in Chinese herbal medicine. nih.govnih.gov In TCM, Radix Bupleuri is classified as a herb that is bitter and pungent in taste and slightly cold in nature. maxapress.com
Structure
2D Structure
Properties
Molecular Formula |
C48H78O18 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,6R)-3,4,5-trihydroxy-6-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)66-38-23(18-49)63-39(37(59)34(38)56)60-19-24-31(53)33(55)36(58)41(64-24)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25?,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36?,37+,38+,39+,40+,41-,43?,44-,45?,46?,47?,48?/m0/s1 |
InChI Key |
QEJKVPWQUWSLGH-PNSGDKOLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H](C([C@@H](O3)O[C@H]4CCC5(C([C@]4(C)CO)CCC6(C5C=CC78C6(C[C@@H](C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C(C4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Production of Saikosaponin C
Elucidation of Biosynthetic Pathways in Bupleurum Species
The biosynthesis of saikosaponins is initiated through the universal isoprenoid pathway. nih.gov The fundamental five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two separate pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govmdpi.com While plants possess both pathways, they are segregated into different cellular compartments. nih.gov
The MVA pathway, located in the cytoplasm, is the primary source of precursors for the biosynthesis of triterpenoids, including saikosaponins. frontiersin.orgresearchgate.net This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. frontiersin.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. nih.gov Transcriptome analysis of Bupleurum chinense has identified numerous differentially expressed genes related to the MVA pathway, underscoring its role in saikosaponin production. nih.gov
| Pathway | Enzyme | Abbreviation | Function |
|---|---|---|---|
| Mevalonate (MVA) Pathway | Acetyl-CoA acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov | |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a rate-limiting step. nih.govfrontiersin.org | |
| Mevalonate diphosphate (B83284) decarboxylase | MVD | Converts mevalonate pyrophosphate to IPP. nih.gov | |
| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the formation of DXP from pyruvate (B1213749) and GAP. nih.gov |
| DXP reductoisomerase | DXR | Converts DXP to MEP. researchgate.net |
The IPP generated from both the MVA and MEP pathways can be interconverted to its isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IPPI). nih.gov These C5 units are the fundamental building blocks for all isoprenoids. nih.gov Farnesyl diphosphate synthase (FPS) then sequentially condenses two molecules of IPP with one molecule of DMAPP to produce the C15 compound, farnesyl pyrophosphate (FPP). nih.govresearchgate.net Subsequently, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SS) to form the C30 hydrocarbon, squalene. researchgate.netnih.gov The final step in this precursor stage is the oxidation of squalene to 2,3-oxidosqualene (B107256), a reaction mediated by the enzyme squalene epoxidase (SE). nih.govresearchgate.net
The formation of 2,3-oxidosqualene marks a crucial branch point in isoprenoid metabolism, leading to the synthesis of either sterols or triterpenoids. mdpi.com The subsequent steps determine the specific type of triterpenoid (B12794562) skeleton that is formed.
The first committed step in the biosynthesis of oleanane-type triterpenoid saponins (B1172615), the class to which Saikosaponin C belongs, is the cyclization of 2,3-oxidosqualene. nih.govnih.gov This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as β-amyrin synthase (BAS). nih.govnih.gov The BAS enzyme directs the intricate folding and cyclization of the linear 2,3-oxidosqualene molecule to produce the pentacyclic triterpenoid skeleton, β-amyrin. cas.cznih.gov Several studies have successfully cloned and functionally characterized the BAS gene from Bupleurum species, confirming its role in producing the β-amyrin precursor essential for saikosaponin synthesis. nih.govcas.cz The expression level of the BAS gene has been shown to be highly correlated with the accumulation of saikosaponins in Bupleurum roots. nih.gov
Following the creation of the β-amyrin backbone, a series of extensive modifications occur, which are primarily catalyzed by Cytochrome P450 monooxygenases (P450s). frontiersin.orgnih.govresearchgate.net These enzymes are responsible for the oxidation and hydroxylation reactions that decorate the triterpenoid skeleton, leading to the vast structural diversity seen among saikosaponins. nih.govresearchgate.net For the formation of Saikosaponin C, these modifications include hydroxylations at specific carbon positions (such as C-16 and C-23) and the formation of a characteristic 13,28-epoxy ether bridge. nih.govresearchgate.net Research has identified specific P450 genes in Bupleurum that are crucial for these steps. For instance, CYP716Y1 from B. falcatum has been characterized as a C-16α hydroxylase, a key modification distinguishing saikosaponin d, a stereoisomer of saikosaponin a. pnas.org Integrated transcriptome and metabolome analyses in B. chinense have identified several P450 candidate genes, such as Bc95697 and Bc35434, that are strongly associated with saikosaponin accumulation and are localized to the endoplasmic reticulum, the site of P450 activity. nih.govresearchgate.net These oxidative steps are followed by glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), to attach sugar moieties and form the final saponin (B1150181) molecule. nih.gov
| Enzyme Class | Specific Enzyme Example | Function | Significance |
|---|---|---|---|
| Squalene Synthase | SS | Catalyzes the formation of squalene from two FPP molecules. nih.gov | Directs carbon flux towards triterpenoid synthesis. |
| Squalene Epoxidase | SE | Oxidizes squalene to 2,3-oxidosqualene. nih.gov | Creates the substrate for cyclization. |
| Oxidosqualene Cyclase (OSC) | β-amyrin synthase (BAS) | Cyclizes 2,3-oxidosqualene to β-amyrin. nih.govcas.cz | First committed step in oleanane-type saikosaponin biosynthesis. |
| Cytochrome P450 Monooxygenase | CYP716Y1 | Catalyzes C-16α hydroxylation of the triterpene backbone. pnas.org | Crucial for creating the specific structures of different saikosaponins. |
Key Enzymatic Steps in Triterpenoid Saponin Biogenesis
Glycosylation Reactions (e.g., UDP-glycosyltransferases)
The final and critical step in the biosynthesis of Saikosaponin C is glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). nih.gov This enzymatic reaction involves the transfer of sugar moieties from an activated donor, such as UDP-glucose, to the saikosaponin aglycone backbone. researchgate.netnih.gov This modification is crucial for the structural diversity, stability, and biological activity of saikosaponins. researchgate.net
In the biosynthesis of saikosaponins, after the initial formation of the β-amyrin skeleton and subsequent oxidations by cytochrome P450 enzymes, UGTs catalyze the attachment of sugar chains at specific positions on the aglycone. frontiersin.orgresearchgate.net For Saikosaponin C, this involves the addition of a glucose and a rhamnose molecule. While the precise sequence of glycosylation events and the specific UGTs involved in the synthesis of Saikosaponin C are still under investigation, it is understood that these enzymes exhibit high regio- and stereospecificity.
Genetic and Molecular Regulation of Saikosaponin C Biosynthesis
The biosynthesis of Saikosaponin C is a highly regulated process, influenced by the expression of specific genes and the activity of various transcription factors. Phytohormones also play a significant role in modulating the accumulation of this compound.
Identification and Characterization of Biosynthetic Genes
The biosynthetic pathway of saikosaponins, including Saikosaponin C, is initiated from the isoprenoid pathway. Key genes involved in the upstream pathway leading to the precursor 2,3-oxidosqualene have been identified, including those for HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPS). frontiersin.orgnih.gov
The first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (β-AS). frontiersin.orgresearchgate.net Genes encoding β-AS have been cloned and characterized from several Bupleurum species. researchgate.netnih.gov Following the formation of β-amyrin, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes are responsible for the hydroxylation and other modifications of the β-amyrin backbone that lead to the diverse structures of saikosaponin aglycones. nih.govresearchgate.net For example, the C-16α hydroxylation is a key step in the formation of certain saikosaponins. nih.gov The final step, as previously mentioned, is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov
Integrated transcriptomic and metabolomic analyses in Bupleurum chinense have successfully identified numerous unigenes that show strong correlation with saikosaponin content, including Saikosaponin C. nih.gov These studies provide a valuable resource for candidate genes involved in the biosynthesis of this specific compound.
| Gene Family | Function in Saikosaponin Biosynthesis | Identified Genes (Examples) |
| β-amyrin synthase (β-AS) | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. frontiersin.orgresearchgate.net | BcbAS1 nih.gov |
| Cytochrome P450 (P450) | Catalyzes oxidation and hydroxylation of the β-amyrin backbone. nih.govresearchgate.net | P450-1, P450-2, P450-3, P450-7 frontiersin.orgnih.gov |
| UDP-glycosyltransferase (UGT) | Catalyzes the attachment of sugar moieties to the aglycone. nih.gov | UGT8, UGT7382 frontiersin.orgnih.gov |
Role of Transcription Factors in Pathway Regulation
The expression of the biosynthetic genes for saikosaponins is controlled by various transcription factors (TFs). nih.gov These regulatory proteins bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. frontiersin.org Several families of transcription factors have been implicated in the regulation of triterpenoid saponin biosynthesis, including the AP2/ERF, bHLH, WRKY, and MYB families. nih.govmdpi.com
In Bupleurum, transcription factors such as ERF (Ethylene Response Factor) and WRKY have been reported to be involved in regulating saikosaponin biosynthesis. nih.govnih.gov For instance, the overexpression of certain ERF genes has been shown to enhance the expression of defense-related genes, which can include those involved in secondary metabolite production. nih.gov More specifically, recent studies have highlighted the role of basic helix-loop-helix (bHLH) transcription factors in the response to phytohormonal signals that affect saikosaponin accumulation. nih.gov
| Transcription Factor Family | Proposed Role in Saikosaponin Biosynthesis Regulation |
| AP2/ERF | Integration of jasmonate and ethylene (B1197577) signaling pathways in plant defense and secondary metabolism. nih.gov |
| bHLH | Involved in abscisic acid signal response and transduction, affecting saikosaponin accumulation. nih.gov |
| WRKY | Regulation of various defense responses, including the biosynthesis of secondary metabolites. nih.govnih.gov |
Influence of Phytohormones on Saikosaponin C Accumulation
Phytohormones are key signaling molecules that modulate various aspects of plant growth and development, including the synthesis of secondary metabolites like Saikosaponin C. nih.gov
Abscisic acid (ABA) is a plant hormone that plays a crucial role in mediating responses to environmental stresses. nih.gov Exogenous application of ABA has been shown to influence the accumulation of saikosaponins. nih.govresearchgate.net Studies on Bupleurum chinense hairy roots demonstrated that treatment with ABA led to a significant decrease in the levels of saikosaponins, including Saikosaponin C. nih.gov This reduction was associated with the downregulation of key biosynthetic genes. nih.gov
Further investigation revealed that ABA treatment inhibits the expression of genes involved in the saikosaponin synthesis pathway. researchgate.net Comparative transcriptome analysis identified several bHLH transcription factors that are responsive to ABA and are suspected to be involved in the negative regulation of saikosaponin biosynthesis. nih.gov
Brassinosteroids, such as brassinolide (B613842), are a class of plant steroid hormones that regulate a wide range of physiological processes. nih.gov Research has shown that the application of brassinolide at suitable concentrations can enhance the accumulation of saikosaponins, including Saikosaponin C, in Bupleurum chinense. nih.gov Specifically, treatment with a 0.2 mg/L brassinolide solution resulted in a 33.85% increase in Saikosaponin C content. nih.gov
This increase in Saikosaponin C is linked to the transcriptional activation of key genes in the triterpenoid biosynthesis pathway. nih.gov The expression of genes such as HMGR, FPS, SE, and several P450s and UGTs was found to be significantly upregulated following brassinolide treatment. frontiersin.orgnih.gov This indicates that brassinolides positively regulate the biosynthesis of Saikosaponin C at the genetic level.
| Phytohormone | Effect on Saikosaponin C Accumulation | Mechanism of Action |
| Abscisic Acid (ABA) | Decrease nih.gov | Downregulation of biosynthetic genes, potentially mediated by bHLH transcription factors. nih.govresearchgate.net |
| Brassinolide | Increase (at optimal concentrations) nih.gov | Upregulation of key biosynthetic genes including HMGR, FPS, SE, P450s, and UGTs. frontiersin.orgnih.gov |
Advanced Approaches for Saikosaponin C Production Enhancement
The increasing demand for Saikosaponin C in various research and potential therapeutic applications has driven the development of advanced methods to enhance its production beyond traditional plant extraction. These approaches focus on metabolic engineering and specialized biotechnological cultivation techniques to create efficient and sustainable production platforms.
Biotechnological Cultivation Methodologies
Biotechnological cultivation, particularly through hairy root cultures, presents a highly effective method for producing secondary metabolites from medicinal plants. nih.gov Hairy roots are differentiated plant tissues induced by infection with the soil bacterium Agrobacterium rhizogenes. frontiersin.org These cultures are considered potent "green cell factories" due to their rapid growth, genetic stability, and ability to synthesize phytochemicals characteristic of the parent plant's roots, often at higher yields. frontiersin.orgnih.govmdpi.com
For Saikosaponin C, hairy root cultures of Bupleurum falcatum have been extensively studied to optimize production. koreascience.kr Research has demonstrated that the yield of saikosaponins is highly dependent on the composition of the culture media, and conditions that favor maximal saikosaponin production may differ from those that are optimal for root growth. koreascience.kr One of the most effective strategies for enhancing the yield of secondary metabolites in these cultures is elicitation. nih.gov Elicitors are biotic or abiotic compounds that, when added to the culture, stimulate plant defense responses, which in turn can significantly boost the biosynthesis of target compounds like saikosaponins. nih.govresearchgate.net
Studies have focused on optimizing nutrient concentrations to maximize saikosaponin output. For example, by adjusting the levels of sucrose (B13894), nitrogen, phosphate, and potassium in the liquid media, the production of individual saikosaponins can be significantly enhanced. This controlled environment allows for consistent and high-yield production, independent of the climatic and geographical variables that affect whole plants. mdpi.comkoreascience.kr
Table 2: Optimization of Bupleurum falcatum Hairy Root Culture for Saikosaponin Production This table is interactive and can be sorted by clicking on the column headers.
| Nutrient | Concentration | Saikosaponin C Yield (mg/L) | Key Finding |
|---|---|---|---|
| Sucrose | 2% | ~2.5 | Lower sucrose levels resulted in lower yields. koreascience.kr |
| Sucrose | 4% | ~4.0 | Increasing sucrose concentration improved yield. koreascience.kr |
| Sucrose | 6% | ~5.5 | Yield continued to increase with sucrose concentration. koreascience.kr |
| Sucrose | 8% | 7.65 | The highest Saikosaponin C yield was achieved at 8% sucrose, demonstrating it as a critical factor for production. koreascience.kr |
| Nitrogen (NH₄NO₃) | 62 mM | - | Identified as the optimal nitrogen concentration for overall saikosaponin production. koreascience.kr |
| Phosphate (NaH₂PO₄) | 1.2 mM | - | Determined as the optimal phosphate level for maximizing yield. koreascience.kr |
Molecular Mechanisms of Action and Cellular Targets
Elucidation of Saikosaponin C Mediated Cellular Signaling Pathways
Saikosaponin C has been shown to modulate a number of critical intracellular signaling cascades. These pathways are integral to a wide range of cellular processes, and their modulation by Saikosaponin C underscores its potential biological activities. The following sections detail the current understanding of Saikosaponin C's interactions with the Mitogen-Activated Protein Kinase (MAPK) cascades, the Nuclear Factor-kappa B (NF-κB) signaling pathway, and the Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a series of protein kinase cascades that play a pivotal role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov There are three major well-characterized MAPK subfamilies: the Extracellular signal-Regulated Kinases (ERK1/2), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs. nih.gov Research indicates that Saikosaponin C can influence all three of these key MAPK pathways.
In a study utilizing human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α), Saikosaponin C was observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPK. mdpi.com This suggests a broad-spectrum inhibitory effect on the MAPK signaling network in this cell type. The activation of these MAPK pathways is a known response to various extracellular stimuli, including inflammatory cytokines like TNF-α. mdpi.com
The ERK1/2 pathway is a fundamental signaling cascade involved in a multitude of cellular functions, including proliferation and cell cycle control. mdpi.com The activation of this pathway is crucial for normal cellular processes, and its dysregulation is implicated in various pathological conditions. mdpi.com
In the context of Saikosaponin C, research has demonstrated its ability to modulate the ERK1/2 pathway. Specifically, in TNF-α-stimulated HaCaT keratinocytes, Saikosaponin C was found to reduce the TNF-α-induced phosphorylation of ERK1/2. mdpi.com This inhibitory action on ERK1/2 phosphorylation suggests that Saikosaponin C can interfere with signals that promote cell proliferation and inflammatory responses mediated by this pathway. The study highlighted that the inhibition of MAPKs, including ERK1/2, by Saikosaponin C was linked to the downstream suppression of early growth response 1 (EGR1) and thymic stromal lymphopoietin (TSLP) expression, both of which are involved in inflammatory skin conditions. mdpi.com
The c-Jun N-terminal kinase (JNK) pathway is another critical component of the MAPK signaling network, primarily associated with responses to cellular stress, apoptosis, and inflammation. nih.gov
Investigations into the effects of Saikosaponin C have revealed its interaction with the JNK pathway. In the same study on TNF-α-stimulated HaCaT keratinocytes, Saikosaponin C was shown to inhibit the phosphorylation of JNK1/2. mdpi.com This finding indicates that Saikosaponin C can attenuate the stress and inflammatory signals that are transduced through the JNK pathway in these cells. By inhibiting JNK activation, Saikosaponin C may contribute to the regulation of inflammatory gene expression.
The p38 MAPK pathway is a key signaling cascade activated by a variety of cellular stressors and inflammatory cytokines, playing a crucial role in inflammation and apoptosis. nih.gov
| Signaling Pathway | Cellular Model | Stimulus | Observed Effect of Saikosaponin C | Downstream Consequence | Reference |
|---|---|---|---|---|---|
| ERK1/2 | HaCaT Keratinocytes | TNF-α | Inhibition of phosphorylation | Suppression of EGR1 and TSLP expression | mdpi.com |
| JNK | HaCaT Keratinocytes | TNF-α | Inhibition of phosphorylation | Suppression of EGR1 and TSLP expression | mdpi.com |
| p38 MAPK | HaCaT Keratinocytes | TNF-α | Inhibition of phosphorylation | Suppression of EGR1 and TSLP expression | mdpi.com |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating genes involved in immunity, inflammation, and cell survival. cusabio.com The canonical NF-κB pathway is typically activated by pro-inflammatory signals such as TNF-α and results in the nuclear translocation of NF-κB dimers to initiate gene transcription. cusabio.com
STAT Signaling Pathway Interventions (e.g., STAT3)
The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that are essential for cytokine signaling. Upon activation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in cell growth, differentiation, and survival. mdpi.com
Research into the effects of saikosaponins on the STAT pathway has often focused on other derivatives like Saikosaponin A and Saikosaponin D. For example, Saikosaponin A has been implicated in suppressing the IL-6/ROR-γt/STAT3/IL-17/NF-κB pathway in a model of allergic rhinitis. nih.gov Saikosaponin D has been shown to exert anti-tumor effects by inhibiting the STAT3 pathway. nih.gov While these findings highlight a class effect of saikosaponins on STAT signaling, direct evidence detailing the specific interventions of Saikosaponin C on the STAT3 pathway is not as extensively documented. The structural similarities between saikosaponins suggest that Saikosaponin C may also possess the ability to modulate STAT signaling, but further targeted research is required to elucidate the precise mechanisms.
| Signaling Pathway | Related Compound | Cellular Model | Observed Effect | Reference |
|---|---|---|---|---|
| NF-κB | Saikosaponin A | RAW 264.7 Macrophages | Inhibition of IκBα phosphorylation and p65 nuclear translocation | nih.govnih.gov |
| STAT3 | Saikosaponin A | Allergic Rhinitis Model | Suppression of the IL-6/ROR-γt/STAT3 pathway | nih.gov |
| STAT3 | Saikosaponin D | Non-small cell lung cancer cells | Inhibition of STAT3 phosphorylation | nih.gov |
Specific Cellular and Molecular Targets of Saikosaponin C
Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. nih.gov It is characterized by distinct morphological changes and is executed by a family of proteases called caspases. Autophagy is a cellular recycling process that degrades and removes dysfunctional components. While research has detailed the pro-apoptotic and autophagy-inducing effects of other related saikosaponins, the specific interactions of Saikosaponin C with the broader machinery of apoptotic and autophagic proteins are narrowly defined in existing studies. However, specific contexts for its anti-apoptotic effects have been identified.
Saikosaponin C has been shown to exert a protective, anti-apoptotic effect by modulating key executioner caspases. In a study involving human umbilical vein endothelial cells (HUVECs), bacterial lipopolysaccharide (LPS) was used to induce apoptosis, a process found to be dependent on the activation of Caspase-3. nih.gov Treatment with Saikosaponin C was found to significantly inhibit this LPS-induced apoptotic cell death specifically through the selective suppression of Caspase-3 activation. nih.gov This indicates that a primary mechanism of Saikosaponin C's cytoprotective effect in this context is the direct or indirect inhibition of this critical downstream caspase.
Table 1: Effect of Saikosaponin C on Caspase-3
| Cell Line | Inducing Agent | Effect of Saikosaponin C | Finding | Citation |
|---|---|---|---|---|
| HUVECs | LPS | Inhibited apoptotic cell death | Selective suppression of Caspase-3 activation | nih.gov |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival signaling. The degradation of FAK is a known event during apoptosis. Research has demonstrated a direct link between the Caspase-3 inhibition by Saikosaponin C and the preservation of FAK. In LPS-treated HUVECs, the degradation of FAK was shown to be a consequence of Caspase-3 activation. nih.gov Saikosaponin C treatment successfully rescued the cells from this LPS-induced FAK degradation. nih.gov Furthermore, the protective effects of Saikosaponin C against apoptosis were nullified when a FAK inhibitor was used, underscoring the importance of intact FAK in the compound's mechanism of action. nih.gov
Table 2: Effect of Saikosaponin C on Focal Adhesion Kinase (FAK)
| Cell Line | Inducing Agent | Effect of Saikosaponin C | Mechanism | Citation |
|---|---|---|---|---|
| HUVECs | LPS | Rescued FAK from degradation | Inhibition of Caspase-3-mediated FAK degradation | nih.gov |
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. nih.govresearchgate.net The ratio between these proteins is critical in determining cell fate. While studies on Saikosaponin D and Saikosaponin-b2 have demonstrated their ability to modulate the expression of BCL-2 family proteins to induce apoptosis in cancer cells, specific data detailing the direct modulation of this protein family by Saikosaponin C is not available in the provided search results. nih.govresearchgate.net
Amyloid-beta (Aβ) Peptide Production and Secretion Inhibition
A key area of research into Saikosaponin C's therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's, is its effect on amyloid-beta (Aβ) peptides. nih.gov Studies have demonstrated that SSc can significantly inhibit the release of both Aβ40 and Aβ42 peptides. nih.govmedchemexpress.cn These peptides are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. The accumulation of Aβ is a central event in the pathogenesis of the disease. nih.gov
Interestingly, the mechanism by which SSc reduces Aβ levels does not appear to involve the direct inhibition of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing pathway of the amyloid precursor protein (APP). nih.govmedchemexpress.cn This suggests that SSc may influence Aβ production through alternative pathways or by affecting other components of the cellular machinery responsible for APP processing and Aβ secretion. nih.gov For instance, research on the related compound Saikosaponin D (SSD) has shown it can significantly reduce Aβ plaque deposition in the hippocampus of animal models. nih.gov
Tau Protein Phosphorylation Regulation
In addition to its effects on amyloid-beta, Saikosaponin C has been shown to inhibit the abnormal hyperphosphorylation of the tau protein at multiple sites relevant to Alzheimer's disease. nih.gov Tau is a microtubule-associated protein that is crucial for maintaining the stability of the neuronal cytoskeleton. In Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, another pathological hallmark of the disease.
The regulation of tau phosphorylation is a complex process involving several kinases and phosphatases. One of the key kinases implicated in tau hyperphosphorylation is Glycogen Synthase Kinase-3β (GSK-3β). nih.gov While direct studies on SSc's effect on GSK-3β are limited, research on the related Saikosaponin D (SSd) has shown it can induce the activation of GSK-3β. nih.gov It is important to note that the role of GSK-3β is complex and can be context-dependent. nih.govmdpi.com In some contexts, GSK-3β inhibition is seen as beneficial, while in others, its activity is necessary for certain cellular processes. mdpi.complos.org Further research is needed to fully understand how SSc modulates tau phosphorylation and the specific kinases, such as GSK-3β and cyclin-dependent kinase 5 (CDK5), that may be involved.
Matrix Metalloproteinase (MMP) Activity Modulation
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their activity is crucial for tissue remodeling, but dysregulation is implicated in various pathological processes, including tumor invasion and inflammation. mdpi.com
Saikosaponin C has been shown to induce the gene expression and activation of MMP-2. nih.gov This was observed in studies investigating the pro-angiogenic effects of SSc on human umbilical vein endothelial cells (HUVECs). nih.gov The upregulation of MMP-2, along with other factors, contributed to the enhanced migration and tube formation of these endothelial cells. nih.gov
In contrast, research on the related compound Saikosaponin D (SSd) has demonstrated an inhibitory effect on MMPs. SSd has been found to downregulate the expression of MMP-2 and MMP-9. mdpi.comresearchgate.net Specifically, in the context of sepsis-induced renal inflammation, SSd was shown to inhibit MMP-9 expression by downregulating TCF7, which in turn suppresses FOSL1 transcription. nih.govnih.gov This highlights that different saikosaponins may have varying effects on MMP activity, which could be dependent on the specific cellular context and pathological condition.
Vascular Endothelial Growth Factor (VEGF) Pathway Engagement
The vascular endothelial growth factor (VEGF) signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels. youtube.com VEGF and its receptors are key regulators of endothelial cell proliferation, migration, and survival. mdpi.combio-rad.com
Saikosaponin C has been found to induce the gene expression of VEGF in human umbilical vein endothelial cells (HUVECs). nih.gov This upregulation of VEGF is a key component of SSc's pro-angiogenic effects, contributing to the growth and migration of endothelial cells and the formation of capillary-like structures. nih.gov
The VEGF pathway is often regulated by hypoxia-inducible factor-1 (HIF-1), a transcription factor that is activated under low oxygen conditions. nih.govyoutube.com HIF-1α, the oxygen-regulated subunit of HIF-1, is a key driver of VEGF expression. frontiersin.orgmdpi.com While direct evidence linking SSc to HIF-1α is still emerging, the observed increase in VEGF expression suggests a potential engagement of this pathway. nih.gov In contrast, another saikosaponin, Saikosaponin A, has been shown to block the VEGFR2-mediated signaling pathway, thereby inhibiting angiogenesis. nih.gov This again underscores the diverse and sometimes opposing biological activities of different saikosaponins.
Drug Transporter Protein Modulation (e.g., P-glycoprotein, MRP1, MRP2)
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govscitechjournal.org These transporters function as efflux pumps, removing chemotherapeutic drugs from cancer cells and reducing their efficacy. scitechjournal.org
Saikosaponin C has been investigated for its ability to modulate the activity of these drug transporters. Studies have shown that SSc can inhibit the activity of P-gp. nih.gov Furthermore, SSc and the related Saikosaponin D have been found to inhibit MRP2 activity. nih.govresearchgate.net The mechanism of action appears to be complex; for instance, SSc and SSd decreased P-gp protein expression while increasing its mRNA levels, suggesting post-transcriptional regulation. nih.gov In contrast, these saikosaponins had minimal effect on MRP1 protein and mRNA expression. nih.gov Other saikosaponins, like Saikosaponin A and Saikosaponin b2, have also been shown to inhibit P-gp, MRP1, and MRP2. nih.govnih.gov This modulation of drug transporters suggests that saikosaponins could be used as adjuvants in chemotherapy to overcome multidrug resistance.
Na+, K+-ATPase Inhibition Mechanisms
The Na+, K+-ATPase, also known as the sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which is essential for numerous cellular processes, including nerve impulse transmission and nutrient transport.
While direct and detailed mechanistic studies on Saikosaponin C's inhibition of Na+, K+-ATPase are not extensively available in the provided search results, the general class of saponins (B1172615), to which SSc belongs, has been known to interact with and modulate membrane proteins. The structural characteristics of saikosaponins, with their lipophilic aglycone and hydrophilic sugar chains, allow them to insert into and perturb cell membranes, which could indirectly affect the function of integral membrane proteins like the Na+, K+-ATPase. Further research is required to specifically elucidate the direct or indirect mechanisms by which Saikosaponin C may inhibit this critical ion pump.
Pharmacological Activities and in Vitro Studies
Angiogenic Modulatory Effects
Saikosaponin C has demonstrated pro-angiogenic activities in laboratory settings. selleckchem.com Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. Studies have investigated the compound's influence on key cellular events that underpin this process.
In vitro research has shown that Saikosaponin C can induce the growth and migration of endothelial cells, which are fundamental steps in angiogenesis. nih.gov One study focused on Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis. The findings indicated that Saikosaponin C has a potent effect on inducing HUVEC viability and growth. nih.gov
Furthermore, the compound was found to stimulate the migration of these endothelial cells. nih.govebi.ac.uk The mechanism behind these effects involves the induction of specific genes and signaling pathways. Saikosaponin C was observed to increase the gene expression or activation of matrix metalloproteinase-2 (MMP-2), vascular endothelial growth factor (VEGF), and the p42/p44 mitogen-activated protein kinase (MAPK, ERK) pathway. nih.gov These molecules are known to be correlated with endothelial cell growth and migration. nih.gov
Table 1: Effects of Saikosaponin C on Endothelial Cells
| Cellular Process | Cell Type | Key Findings | Associated Molecules |
|---|---|---|---|
| Cell Growth/Viability | HUVECs | Potent induction of cell viability and growth. nih.gov | VEGF, ERK nih.gov |
| Cell Migration | HUVECs | Induced endothelial cell migration. nih.govebi.ac.uk | MMP-2, VEGF, ERK nih.gov |
Beyond promoting cell growth and migration, Saikosaponin C has been shown to induce capillary tube formation, a crucial later stage of angiogenesis where endothelial cells organize into three-dimensional vessel-like structures. nih.gov In studies using HUVECs, the addition of Saikosaponin C led to the formation of these capillary tubes. nih.govebi.ac.uk This pro-angiogenic effect is linked to the same molecular pathways that influence cell growth and migration, namely the upregulation of MMP-2, VEGF, and the activation of the ERK pathway. nih.gov These findings suggest that Saikosaponin C may have the potential for therapeutic angiogenesis. nih.gov
Antiviral Activities
Saikosaponin C is one of several saikosaponins that have been evaluated for antiviral properties. nih.govnih.gov Research has explored its inhibitory effects against different types of viruses, including those responsible for chronic liver disease and respiratory infections.
Saikosaponin C has been identified as an inhibitor of Hepatitis B Virus (HBV) replication. ebi.ac.uknih.gov Studies have shown that it possesses anti-HBV activity by targeting the synthesis of pregenomic RNA (pgRNA), a critical step in the viral replication cycle. nih.govresearchgate.netnih.gov
The proposed mechanism involves the stimulation of interleukin-6 (IL-6) expression. nih.gov This, in turn, leads to the attenuation of hepatocyte nuclear factor 1 alpha (HNF1α) and hepatocyte nuclear factor 4 alpha (HNF4α) expression. nih.govnih.gov Since HNF1α and HNF4α are crucial for HBV pgRNA transcription, their suppression by Saikosaponin C results in the inhibition of viral replication. nih.govnih.gov This inhibitory effect was observed to be effective against both wild-type and drug-resistant HBV mutants. nih.gov
Table 2: Antiviral Activity of Saikosaponins against HCoV-229E
| Compound | IC50 (µmol/L) |
|---|---|
| Saikosaponin A | - |
| Saikosaponin B2 | 1.7 ± 0.1 nih.govnih.gov |
| Saikosaponin C | - |
| Saikosaponin D | - |
IC50 values were only specified for the most potent compound in the cited study.
Neuroregulatory and Neuroprotective Effects
Recent research has uncovered potential neuroregulatory and neuroprotective roles for Saikosaponin C, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). nih.gov Studies using various neuronal models suggest that the compound may act on multiple pathological features of the disease.
One key finding is that Saikosaponin C appears to have a dual effect on the two main protein pathologies in AD: amyloid-beta (Aβ) and tau. nih.gov It has been shown to significantly suppress the release of Aβ peptides (both 1-40 and 1-42) in cell cultures. nih.gov Additionally, Saikosaponin C was found to inhibit the abnormal phosphorylation of the tau protein at multiple sites relevant to AD pathology. nih.govnih.gov
Beyond addressing protein pathologies, Saikosaponin C has demonstrated beneficial effects on cellular functions. It has been observed to accelerate neurite outgrowth mediated by nerve growth factor and enhance the assembly of microtubules, which are essential for neuronal structure and transport. nih.gov Furthermore, treatment with Saikosaponin C led to an increase in synaptic marker proteins, such as synaptophysin and PSD-95, suggesting a potential to promote synaptic integrity. nih.gov The underlying mechanisms for these neuroprotective effects may be linked to the modulation of oxidative stress and the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Table 3: Summary of Neuroprotective Effects of Saikosaponin C in Alzheimer's Disease Models
| Pathological Feature | Effect of Saikosaponin C |
|---|---|
| Amyloid-Beta (Aβ) | Suppressed the release of Aβ peptides 1-40 and 1-42. nih.gov |
| Tau Protein | Inhibited abnormal tau phosphorylation. nih.govnih.gov |
| Neuronal Structure | Accelerated neurite outgrowth and increased microtubule assembly. nih.gov |
| Synaptic Integrity | Increased levels of synaptic markers synaptophysin and PSD-95. nih.gov |
| Cellular Stress | Modulated oxidative stress and the MAPK pathway. nih.gov |
Inhibition of Neurodegenerative Processes (e.g., Alzheimer's Disease Models)
Saikosaponin C (SSc) has demonstrated significant potential in counteracting the pathological hallmarks of Alzheimer's disease (AD) in various neuronal models. A key finding is its dual-action capability, targeting both amyloid-beta (Aβ) and tau proteins, which are central to the progression of AD. nih.govuni.luebi.ac.uk Research has shown that SSc can significantly suppress the release of Aβ peptides, specifically Aβ1-40 and Aβ1-42, from cells. nih.govuni.luebi.ac.uk Furthermore, SSc has been observed to inhibit the abnormal hyperphosphorylation of tau protein at multiple sites relevant to AD. nih.govuni.luebi.ac.uk The accumulation of hyperphosphorylated tau is a primary driver of neurofibrillary tangle formation, a characteristic feature of Alzheimer's. nih.gov
In animal studies, SSc treatment has been shown to ameliorate cognitive deficits and reduce pathological features associated with tau in a human tau (hTau) mouse model of AD. nih.gov It effectively relieved spatial memory impairment and lessened the excessive phosphorylation of tau. nih.gov Beyond its direct impact on Aβ and tau, SSc also exhibits protective effects against Aβ-induced apoptosis in brain vascular endothelial cells. nih.govuni.luebi.ac.uk
Total saikosaponins (TSS), a group of compounds that includes SSc, have been found to improve cognitive dysfunction and reduce the generation of Aβ and the deposition of senile plaques in APP/PS1 transgenic mice. nih.govmdpi.com These effects are partly attributed to the downregulation of β-secretase 1 (BACE1) expression, an enzyme involved in the production of Aβ. nih.govmdpi.com
Promotion of Neurite Outgrowth and Synaptic Integrity
Saikosaponin C has been shown to have beneficial effects on the normal function of tau protein, which is crucial for neuronal health. nih.govuni.lu It has been observed to accelerate neurite outgrowth mediated by nerve growth factor (NGF) and enhance the assembly of microtubules. nih.govuni.luebi.ac.ukchemfaces.cn This promotion of neuronal maturation and structural integrity suggests a role for SSc in maintaining and repairing neuronal networks. uni.lu
Furthermore, in a mouse model of tauopathy-associated dementia, SSc treatment was found to alleviate deficits in dendritic spine density. nih.gov Dendritic spines are critical for synaptic transmission and plasticity, and their loss is associated with cognitive decline in neurodegenerative diseases. By preserving these structures, SSc contributes to the maintenance of synaptic integrity.
Modulation of Synaptic Marker Proteins (e.g., Synaptophysin, PSD-95)
Consistent with its role in promoting synaptic health, Saikosaponin C has been shown to increase the levels of key synaptic marker proteins. nih.govuni.luebi.ac.uk Specifically, it elevates the expression of synaptophysin, a presynaptic vesicle protein, and postsynaptic density protein 95 (PSD-95), a critical scaffolding protein in the postsynaptic density. nih.govuni.luebi.ac.uk Synaptophysin and PSD-95 are essential for synaptic function and their levels are often reduced in neurodegenerative conditions. nih.govnih.gov By boosting the expression of these proteins, SSc helps to maintain the structural and functional integrity of synapses.
Anti-inflammatory Modulations
Regulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)
Saikosaponin C has demonstrated significant anti-inflammatory properties by regulating the expression of key inflammatory cytokines. In studies involving mouse models of depression, SSc treatment significantly inhibited the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov This reduction in inflammatory markers was associated with an alleviation of depressive-like behaviors. nih.gov
The mechanism behind this anti-inflammatory effect involves the modulation of signaling pathways that control cytokine production. For instance, Saikosaponin A (SSA), a related compound, has been shown to inhibit the mRNA levels of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This inhibition is mediated through the suppression of the MAPK and NF-κB signaling pathways. nih.gov
Thymic Stromal Lymphopoietin (TSLP) Expression Suppression
Saikosaponin C has been identified as a potent suppressor of Thymic Stromal Lymphopoietin (TSLP) expression. mdpi.comresearchgate.netnih.gov TSLP is a cytokine that plays a crucial role in the initiation and progression of type 2 inflammatory responses, particularly in allergic diseases like atopic dermatitis. mdpi.comresearchgate.netnih.govnih.govmdpi.com
In human immortalized epidermal keratinocytes (HaCaT cells), SSc was found to suppress TNF-α-induced TSLP expression at both the mRNA and protein levels. mdpi.comresearchgate.netnih.gov This suppression is achieved by downregulating the expression of the transcription factor early growth response 1 (EGR1). mdpi.comresearchgate.netnih.gov The regulation of EGR1 is mediated through the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase 1/2 (JNK1/2), and p38 mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.netnih.gov
Oxidative Stress Reduction Mechanisms
Saikosaponin C has been shown to exert protective effects against neurodegeneration by modulating oxidative stress. nih.gov In a mouse model of Alzheimer's disease, the therapeutic benefits of SSc on tau pathology and cognitive decline were attributed to its antioxidant effects. nih.gov It was found to attenuate aluminum chloride (AlCl3)-induced neurotoxicity and abnormal tau phosphorylation by targeting oxidative stress and the downstream MAPK pathway. nih.gov
Related saikosaponins have also demonstrated robust antioxidant activities. Saikosaponin A has been shown to regulate ethanol-induced oxidative stress via NRF2 and HO-1 proteins. frontiersin.org Furthermore, total saikosaponins can alleviate oxidative stress, and Saikosaponin D has been noted for its ability to eliminate reactive oxygen species (ROS). nih.govfrontiersin.org
Table of Research Findings on Saikosaponin C
| Pharmacological Activity | Model/System | Key Findings | References |
|---|---|---|---|
| Neuroprotection | Alzheimer's Disease Models | Suppressed Aβ1-40 and Aβ1-42 release; Inhibited abnormal tau phosphorylation. | nih.govuni.luebi.ac.uk |
| Neurite Outgrowth | Neuronal Cell Lines | Accelerated NGF-mediated neurite outgrowth; Increased microtubule assembly. | nih.govuni.luebi.ac.ukchemfaces.cn |
| Synaptic Integrity | Mouse Model of Tauopathy | Alleviated deficits in dendritic spine density. | nih.gov |
| Synaptic Markers | Neuronal Cell Lines | Increased expression of synaptophysin and PSD-95. | nih.govuni.luebi.ac.uk |
| Anti-inflammation | Mouse Model of Depression | Inhibited levels of IL-6, IL-1β, and TNF-α. | nih.gov |
| TSLP Suppression | HaCaT Keratinocytes | Suppressed TNF-α-induced TSLP expression via inhibition of MAPK/EGR1 pathway. | mdpi.comresearchgate.netnih.gov |
| Oxidative Stress | Mouse Model of AD | Attenuated AlCl3-induced tau pathology by targeting oxidative stress and MAPK pathway. | nih.gov |
Lack of Evidence for Antitumor Activity of Saikosaponin C Precludes Article Generation
Following a comprehensive review of available scientific literature, it is not possible to generate the requested article on the antitumor activities of Saikosaponin C. The existing research landscape does not provide sufficient data to thoroughly and accurately address the specified outline focusing on cellular proliferation, programmed cell death, and drug sensitivity modulation in cancer cells.
Saikosaponins are a group of triterpenoid (B12794562) saponins (B1172615) primarily extracted from the roots of Bupleurum species, with Saikosaponin A, B, C, and D being among the most studied. nih.gov While extensive research has been conducted on the antitumor properties of Saikosaponin A (SSa) and Saikosaponin D (SSd), demonstrating their ability to inhibit cancer cell growth, induce apoptosis and autophagy, and enhance chemosensitivity, similar evidence for Saikosaponin C (SSc) is conspicuously absent. mdpi.comresearchgate.net
In fact, the limited research focused specifically on Saikosaponin C suggests a role contrary to cancer inhibition. One study investigating the effect of Saikosaponin C on endothelial cells found that it did not inhibit cell growth. Instead, it promoted the viability, growth, migration, and capillary tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov The researchers concluded that Saikosaponin C might be a candidate for therapeutic angiogenesis (the formation of new blood vessels) but is not suitable for cancer therapy, as angiogenesis is a critical process for tumor growth and metastasis. nih.gov
Another study noted a correlation between the ability of Saikosaponins a, c, and d to induce autophagy and their inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov However, this finding does not provide specific details on the antitumor mechanisms of Saikosaponin C in the context of the requested outline.
Given the strict requirement to focus solely on Saikosaponin C and the lack of supporting data for the outlined topics—inhibition of cellular proliferation, induction of programmed cell death, and modulation of drug sensitivity—the creation of a scientifically accurate and informative article is unfeasible. The primary available evidence points towards activities that would promote, rather than inhibit, tumor progression.
In Vivo Studies and Animal Model Research
Studies in Neurodegenerative Disease Models
Research in animal models of neurodegenerative diseases has explored the effects of Saikosaponin C on cognitive function, amyloid pathology, and tauopathy.
In a study utilizing a human tau (hTau) mouse model of Alzheimer's disease (AD), Saikosaponin C treatment was found to significantly alleviate spatial memory impairment. nih.gov The Morris water maze test was employed to assess memory and learning, and the results indicated that Saikosaponin C administration led to notable improvements in cognitive deficits. nih.gov This suggests a potential role for Saikosaponin C in mitigating the cognitive decline associated with neurodegenerative conditions characterized by tau pathology. nih.gov
While direct in vivo studies focusing solely on Saikosaponin C's effect on amyloid pathology in transgenic animals are limited, research on total saikosaponins (TSS), of which Saikosaponin C is a component, has provided significant insights. In APP/PS1 transgenic mice, a model for AD, treatment with TSS was shown to reduce the production of amyloid-beta (Aβ) and the deposition of senile plaques. nih.govresearchgate.net In vitro studies have further demonstrated that Saikosaponin C can effectively inhibit the secretion of both Aβ1-40 and Aβ1-42 peptides. nih.govknu.ac.kr Another study on Saikosaponin D, a structurally similar compound, also showed a significant inhibition of amyloid-β deposition in the hippocampus of 3xTg mice. spandidos-publications.comnih.gov
The impact of Saikosaponin C on the progression of tauopathy has been investigated in a human tau (hTau) mouse model. nih.gov In this model, Saikosaponin C treatment was observed to alleviate the pathological hallmarks of AD-like tau pathology, including excessive tau phosphorylation. nih.gov Furthermore, it was found to relieve the deficit in dendritic spine density in mice with tauopathy-associated dementia. nih.gov The study concluded that Saikosaponin C treatment ameliorates cognitive deficits and related tau pathological features in this AD mouse model. nih.gov
| Focus Area | Animal Model | Key Findings | References |
|---|---|---|---|
| Cognitive Function | Human tau (hTau) Mouse Model | Significantly relieved spatial memory impairment. | nih.gov |
| Amyloid Pathology | APP/PS1 Transgenic Mice (Total Saikosaponins) | Reduced Aβ production and senile plaque deposition. | nih.govresearchgate.net |
| Tauopathy Progression | Human tau (hTau) Mouse Model | Alleviated excessive tau phosphorylation and deficits in dendritic spine density. | nih.gov |
Investigations in Inflammatory Disease Models
The anti-inflammatory properties of Saikosaponin C have been examined in animal models of skin inflammation and endothelial injury.
In a study using BALB/c mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis (AD)-like skin lesions, the topical application of Saikosaponin C was found to reduce these lesions. nih.gov This suggests that Saikosaponin C may have anti-inflammatory effects in the context of skin inflammation. nih.gov The study also noted that Saikosaponin C suppressed the expression of thymic stromal lymphopoietin (TSLP), a cytokine implicated in the pathogenesis of AD. nih.gov
Research on the protective effects of Saikosaponin C in endothelial injury has primarily been conducted in vitro. In a study using human umbilical vein endothelial cells (HUVECs), Saikosaponin C was shown to inhibit lipopolysaccharide (LPS)-induced apoptosis. nih.gov This protective effect was mediated through the suppression of caspase-3 activation and the subsequent degradation of focal adhesion kinase. nih.gov These findings suggest that Saikosaponin C could be a promising therapeutic candidate for the treatment of vascular endothelial cell injury. nih.gov Another in vitro study demonstrated that Saikosaponin C can induce the growth, migration, and capillary tube formation of HUVECs, suggesting a potential role in therapeutic angiogenesis. nih.govaminer.org
| Focus Area | Model | Key Findings | References |
|---|---|---|---|
| Skin Inflammation | BALB/c Mice with Atopic Dermatitis-like Lesions | Topical application reduced skin lesions and suppressed TSLP expression. | nih.gov |
| Endothelial Injury | Human Umbilical Vein Endothelial Cells (HUVECs) (in vitro) | Inhibited LPS-induced apoptosis by suppressing caspase-3 activation. Induced endothelial cell growth, migration, and capillary tube formation. | nih.govnih.govaminer.org |
Research in Hepatic Disease Models
Saikosaponin C has been investigated for its potential therapeutic effects in animal models of liver disease. A key study focused on its protective capabilities in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4), a well-established method for inducing experimental hepatotoxicity.
In this research, mice treated with Saikosaponin C after CCl4-induced injury showed significant improvements compared to the untreated model group. Key indicators of liver damage, including the liver index and serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and lactate dehydrogenase (LDH), were significantly reduced in the Saikosaponin C-treated groups. china-pharmacy.com Furthermore, the compound demonstrated potent anti-inflammatory effects by markedly decreasing the serum concentrations of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). china-pharmacy.com
Histopathological examination of the liver tissue corroborated these biochemical findings. While the livers of mice in the model group exhibited significant cellular edema, vacuolar degeneration, extensive necrosis, and substantial infiltration of inflammatory cells, the livers from mice treated with Saikosaponin C showed a marked improvement in tissue architecture and a reduction in pathological damage. china-pharmacy.com
These findings suggest that Saikosaponin C exerts a hepatoprotective effect in this animal model by mitigating cellular damage and suppressing the inflammatory response.
Table 1: Effects of Saikosaponin C on Biochemical Markers in a CCl4-Induced Acute Liver Injury Mouse Model
| Parameter | Model Group (CCl4 only) | Saikosaponin C Treated Group | Outcome of Saikosaponin C Treatment |
|---|---|---|---|
| Liver Index | Significantly Increased | Significantly Decreased | Reduction in liver swelling/damage |
| Serum ALT | Significantly Increased | Significantly Decreased | Indicates reduced hepatocyte damage |
| Serum AST | Significantly Increased | Significantly Decreased | Indicates reduced hepatocyte damage |
| Serum LDH | Significantly Increased | Significantly Decreased | Suggests less tissue damage |
| Serum TNF-α | Significantly Increased | Significantly Decreased | Attenuation of inflammatory response |
| Serum IL-6 | Significantly Increased | Significantly Decreased | Attenuation of inflammatory response |
| Serum IL-1β | Significantly Increased | Significantly Decreased | Attenuation of inflammatory response |
Data derived from a study on CCl4-induced acute liver injury in mice. china-pharmacy.com
Studies in Infectious Disease Models (e.g., Viral Infections)
The in vivo antiviral potential of Saikosaponin C has been demonstrated in an aquatic infectious disease model. Specifically, its efficacy was evaluated against the Largemouth bass ranavirus (LMBRaV), a pathogen that causes high mortality in largemouth bass aquaculture. univ-perp.frresearchgate.net
In an in vivo study, largemouth bass infected with LMBRaV were treated with Saikosaponin C. The results of the investigation were significant, showing that the administration of Saikosaponin C considerably improved the survival rate of the virus-infected fish. univ-perp.fr One report highlighted that Saikosaponin C treatment could increase the survival rate of LMBRaV-infected largemouth bass by as much as 83.3%. researchgate.net
This research indicates that Saikosaponin C possesses potent anti-LMBRaV activity in a live animal model, suggesting its promise as a therapeutic agent for controlling this viral pathogen in aquaculture. univ-perp.fr The mechanism of action is thought to involve direct inactivation of the virus and interference with the viral adsorption process onto host cells. univ-perp.fr
Table 2: In Vivo Efficacy of Saikosaponin C in an Infectious Disease Model
| Animal Model | Pathogen | Key Finding | Reported Outcome |
|---|---|---|---|
| Largemouth Bass (Micropterus salmoides) | Largemouth Bass Ranavirus (LMBRaV) | Saikosaponin C treatment significantly improved the survival of infected fish. univ-perp.fr | Increased survival rate by 83.3%. researchgate.net |
Pharmacokinetics and Biotransformation
Absorption and Distribution Studies
The absorption and distribution of Saikosaponin C are influenced by its physicochemical properties and interactions within the gastrointestinal tract and systemic circulation.
The intestinal absorption of saikosaponins, including Saikosaponin C, is often considered a challenge due to their large molecular size and hydrophilic nature, which can lead to poor membrane permeability researchgate.net. Studies utilizing in vitro Caco-2 cell monolayer models, which mimic the human intestinal epithelium, have investigated the permeability of various saikosaponins. While specific data for Saikosaponin C is limited in the reviewed literature, studies on related saikosaponins (Saikosaponin a, b2, and d) suggest that their permeability is generally poor, often characterized by passive diffusion nih.gov. However, some research indicates that saikosaponins may possess the ability to modulate intestinal epithelial permeability, potentially by influencing tight junctions, which could indirectly enhance the absorption of other compounds nih.gov. Further research is needed to specifically quantify the intestinal permeability dynamics of Saikosaponin C.
Information regarding the specific tissue distribution of Saikosaponin C after administration is not extensively detailed in the provided literature. Generally, saponins (B1172615) are known to exhibit relatively low concentrations in most tissues compared to plasma levels, with brain concentrations typically being very low researchgate.net. However, the liver and kidney can accumulate certain saponins in significant amounts, potentially mediated by transporter-mediated uptake mechanisms researchgate.net. Studies on other saikosaponins suggest that they can be absorbed and distributed, but specific data for Saikosaponin C's distribution pattern across various tissues remains an area requiring more focused investigation.
Metabolic Fate and Biotransformation Pathways
The metabolic fate of Saikosaponin C is primarily shaped by the activity of intestinal microbiota, leading to the formation of several metabolites.
The intestinal microbiota plays a pivotal role in the biotransformation of Saikosaponin C nih.govmdpi.comkoreascience.krnih.govdbpia.co.krinformahealthcare.com. Upon oral administration, Saikosaponin C undergoes deglycosylation and other modifications by gut bacteria. This microbial metabolism is crucial as it can convert the parent compound into more absorbable and potentially more bioactive forms mdpi.commdpi.com. Studies have demonstrated that human intestinal bacteria, as well as rat intestinal bacteria, can metabolize Saikosaponin C nih.govmdpi.comkoreascience.krdbpia.co.krebi.ac.ukchemfaces.com. Specific strains of human intestinal bacteria, such as Bacteroides JY-6 and Bacteroides YK-4, have been identified as capable of transforming Saikosaponin C nih.govmdpi.comkoreascience.krdbpia.co.krebi.ac.ukchemfaces.com.
The biotransformation of Saikosaponin C by human intestinal bacteria results in the formation of at least four key metabolites: prosaikogenin E1 (E1), prosaikogenin E2 (E2), prosaikogenin E3 (E3), and saikogenin E nih.govmdpi.comkoreascience.krdbpia.co.krebi.ac.ukchemfaces.com. The metabolic pathway typically proceeds sequentially: Saikosaponin C is first converted to prosaikogenin E1 and E2. These intermediates are then further transformed, with E1 or E2 being converted to E3, which subsequently yields saikogenin E nih.govmdpi.comkoreascience.krdbpia.co.krebi.ac.ukchemfaces.com. This metabolic cascade involves the stepwise removal of sugar moieties from the parent molecule.
Table 1: Identified Metabolites of Saikosaponin C
| Metabolite Name | Abbreviation | Primary Transformation Step(s) |
| Prosaikogenin E1 | E1 | Saikosaponin C → E1/E2 |
| Prosaikogenin E2 | E2 | Saikosaponin C → E1/E2 |
| Prosaikogenin E3 | E3 | E1/E2 → E3 |
| Saikogenin E | E | E3 → Saikogenin E |
While the primary metabolic transformation of Saikosaponin C discussed extensively involves deglycosylation by intestinal microbiota, it is understood that saponins, in general, can also undergo Phase I and Phase II metabolic reactions in the liver nih.govfrontiersin.org. These hepatic metabolic pathways typically involve oxidation, reduction, hydrolysis (Phase I), and conjugation reactions such as glucuronidation or sulfation (Phase II) researchgate.netnih.govfrontiersin.org. However, specific details regarding the direct involvement of Saikosaponin C in hepatic Phase I or Phase II reactions, or the identification of its specific hepatic metabolites, are not clearly delineated in the provided literature. The focus of reported metabolism has predominantly been on the microbial deglycosylation in the gut.
Compound List:
Saikosaponin C
Prosaikogenin E1
Prosaikogenin E2
Prosaikogenin E3
Saikogenin E
Structure Activity Relationship Sar Studies
Impact of Aglycone Structure on Biological Activity
The aglycone, or sapogenin, forms the non-carbohydrate core of the saponin (B1150181) molecule and plays a fundamental role in its biological profile. Saikosaponins are broadly categorized based on the structure of their aglycone. Saikosaponin C possesses a Type I aglycone, characterized as an epoxy-ether oleanane derivative. nih.gov This structure features a distinctive 13,28-epoxy bridge, which is a significant factor in the bioactivity of this class of saikosaponins. researchgate.net
Research indicates that this epoxy-ether group is associated with several pharmacological activities, including anti-influenza effects and notable cytotoxicity, which is relevant for anti-tumor research. researchgate.net The nature of the aglycone can lead to substantial differences in activity even among closely related saikosaponins. For instance, in a comparative study on antiviral activity against human coronavirus 229E, Saikosaponin B2, which has a Type II (heterocyclic diene) aglycone, demonstrated the most potent inhibitory effect compared to Type I saikosaponins like Saikosaponin A, C, and D. nih.gov This suggests that the structural variations in the aglycone core, such as the presence or absence of the epoxy-ether bridge and different diene systems, are crucial in modulating the antiviral efficacy of these compounds. nih.gov
Saikosaponin C shares its Type I aglycone with Saikosaponin A and Saikosaponin D, which are among the most studied saikosaponins for activities like anti-inflammatory, anti-tumor, and hepatoprotective effects. nih.govnih.gov The shared aglycone structure provides a common foundation for these activities, with further modulation of potency and specificity conferred by the attached sugar chains and other functional groups.
Table 1: Comparison of Aglycone Types and Associated Activities
| Saikosaponin | Aglycone Type | Key Structural Feature | Notable Biological Activity |
|---|---|---|---|
| Saikosaponin C | Type I (epoxy-ether oleanane) | 13,28-epoxy bridge | Antiviral, Pro-angiogenic |
| Saikosaponin A | Type I (epoxy-ether oleanane) | 13,28-epoxy bridge | Anti-inflammatory, Antiviral |
| Saikosaponin D | Type I (epoxy-ether oleanane) | 13,28-epoxy bridge | Anti-inflammatory, Antitumor |
| Saikosaponin B2 | Type II (heterocyclic diene) | Heterocyclic diene system | Potent Antiviral (HCoV-229E) |
Influence of Sugar Moieties on Pharmacological Effects
The sugar chains (glycans) attached to the aglycone at the C-3 position are critical for the pharmacological effects of saikosaponins. These hydrophilic moieties influence the molecule's solubility, absorption, and interaction with biological targets. mdpi.com
The composition and length of the sugar chain can significantly alter biological activity. For saponins (B1172615) in general, it has been observed that sugar chains containing only monosaccharides are often more effective than those with disaccharides or polysaccharides in certain assays, such as cytotoxicity against cancer cells. mdpi.com Saikosaponin C possesses a disaccharide chain composed of fucose and glucose.
The way monosaccharides are linked together and the branching pattern of the sugar chain are also pivotal for activity. The sugar moiety of Saikosaponin C is identified as a β-D-glucopyranosyl-(1→3)-β-D-fucopyranosyl group. This specific β-(1→3) linkage is a key structural feature. O-linked glycosylation, as seen in Saikosaponin C, can influence the stability, solubility, and half-life of the compound. longdom.org While direct comparative studies on the linkage variations for Saikosaponin C are limited, research on other complex glycosides demonstrates that even minor changes in linkage positions (e.g., 1→3 vs. 1→4 or 1→6) can dramatically alter the molecule's interaction with cellular receptors and enzymes, thereby modifying its therapeutic efficacy. mdpi.com
Importance of Specific Hydroxyl Groups for Activity (e.g., C23-OH, C16-OH)
Specific functional groups on the aglycone, particularly hydroxyl (-OH) groups at defined positions, are known to be important for the biological activity of saikosaponins. The presence, position, and stereochemistry (α or β orientation) of these groups can fine-tune the pharmacological effects.
In studies examining the antiviral activity of various saikosaponins, it was found that the hydroxyl group at the C-23 position had almost no effect on the compound's efficacy against influenza virus. researchgate.net In the same study, the stereochemical orientation of the hydroxyl group at C-16 (16-OH) was observed to have only a slight effect on antiviral activity. researchgate.net This is particularly relevant as the difference between Saikosaponin A (16β-OH) and its epimer Saikosaponin D (16α-OH) lies in the orientation of this very group. nih.gov
Table 2: Influence of Hydroxyl Group Position on Saikosaponin Antiviral Activity
| Functional Group | Position | Impact on Antiviral Activity |
|---|---|---|
| Hydroxyl Group | C-23 | Almost no effect |
Derivatization and Analog Synthesis for Enhanced Bioactivity
Chemical Modification Strategies
Chemical modifications of Saikosaponin C have primarily focused on the glycosidic linkages and the aglycone structure. These strategies aim to alter the molecule's polarity, stability, and interaction with biological targets, thereby potentially increasing its therapeutic efficacy.
One key strategy involves the cleavage of the glycosidic bonds under controlled conditions. For instance, treatment of Saikosaponin C with an alcoholic alkali metal solution at elevated temperatures leads to the selective cleavage of the sugar chain, resulting in the formation of prosaikogenins. semanticscholar.org Specifically, this method has been used to isolate prosaikogenin E-1, E-2, and E-3 from Saikosaponin C. semanticscholar.org
Another approach to modify Saikosaponin C is through acid hydrolysis. Incubation of Saikosaponin C in an acid-dioxane solution can induce structural rearrangements in the aglycone moiety. This process can lead to the formation of new derivatives with altered double bond positions, such as the creation of a homoannular diene moiety. jst.go.jp An example of such a transformation is the conversion of Saikosaponin C into Saikosaponin i, which possesses a 9(11),12-diene system. jst.go.jp
Enzymatic transformation represents a milder and more specific method for modifying Saikosaponin C. While specific enzymatic modifications of Saikosaponin C are not extensively detailed in the provided results, the enzymatic hydrolysis of related saikosaponins, such as Saikosaponin A and D, to produce various prosaikogenins and saikogenins suggests the potential for similar biocatalytic approaches with Saikosaponin C. mdpi.com
Semi-synthetic Derivatives and Biological Activity
The chemical modifications of Saikosaponin C have yielded a number of semi-synthetic derivatives with altered biological profiles. The evaluation of these derivatives is crucial for understanding the structure-activity relationships of saikosaponins.
The prosaikogenins E-1, E-2, and E-3, obtained through alkaline hydrolysis of Saikosaponin C, represent derivatives where parts of the sugar chain have been removed. semanticscholar.org While the specific enhancements in bioactivity for these particular derivatives are not detailed in the provided search results, the general principle of modifying the sugar moiety is a common strategy to alter the pharmacological properties of saponins (B1172615). The structure-activity relationship studies on saikosaponins, in general, indicate that the nature and length of the sugar chain can significantly influence their biological effects. nih.gov
Saikosaponin i, formed through acid-catalyzed rearrangement of Saikosaponin C, possesses a modified aglycone with a conjugated diene system. jst.go.jp Although the specific biological activities of Saikosaponin i were not detailed in the search results, the introduction of such a structural feature can impact the molecule's reactivity and its interaction with biological targets, potentially leading to novel pharmacological activities.
The broader context of saikosaponin derivatization reveals that modifications can lead to compounds with enhanced anti-inflammatory, anti-cancer, and antiviral activities. mdpi.comnih.govljmu.ac.uk For example, the enzymatic hydrolysis of Saikosaponin A and D has produced derivatives with significant anti-cancer effects against human colon cancer cell lines. mdpi.com This highlights the potential of generating more potent bioactive molecules from Saikosaponin C through similar derivatization strategies.
Table 1: Chemical Modification Strategies for Saikosaponin C
| Modification Strategy | Reagents/Conditions | Resulting Derivatives | Reference |
| Alkaline Hydrolysis | Alcoholic alkali metal solution, 80°C | Prosaikogenin E-1, Prosaikogenin E-2, Prosaikogenin E-3 | semanticscholar.org |
| Acid Hydrolysis | 1 N sulfuric acid-dioxane solution, 60°C | Saikosaponin i | jst.go.jp |
Table 2: Semi-synthetic Derivatives of Saikosaponin C and Their Potential Biological Relevance
| Derivative | Parent Compound | Method of Preparation | Structural Change | Potential Biological Relevance | Reference |
| Prosaikogenin E-1 | Saikosaponin C | Alkaline Hydrolysis | Partial cleavage of the sugar chain | Altered pharmacological properties | semanticscholar.org |
| Prosaikogenin E-2 | Saikosaponin C | Alkaline Hydrolysis | Partial cleavage of the sugar chain | Altered pharmacological properties | semanticscholar.org |
| Prosaikogenin E-3 | Saikosaponin C | Alkaline Hydrolysis | Partial cleavage of the sugar chain | Altered pharmacological properties | semanticscholar.org |
| Saikosaponin i | Saikosaponin C | Acid Hydrolysis | Formation of a homoannular diene moiety at C-9(11),12 | Novel pharmacological activities | jst.go.jp |
Synergistic Effects with Other Bioactive Compounds
Combination Effects with Chemotherapeutic Agents
Saikosaponins have been extensively studied for their ability to sensitize various cancer cells to established chemotherapeutic drugs, thereby potentially overcoming resistance and enhancing therapeutic benefits.
Combination Effects with Cisplatin: Saikosaponins A and D have been shown to synergistically sensitize a range of cancer cells to cisplatin-induced cytotoxicity. Studies have demonstrated that co-treatment with SSA or SSD can potentiate cell death, often through the induction of reactive oxygen species (ROS) and subsequent apoptosis. This effect has been observed across various cancer cell lines, including cervical cancer (HeLa, Siha), ovarian cancer (SKOV3), and lung cancer (A549), irrespective of the p53 status of the cells nih.govresearchgate.netresearchgate.net. In some instances, SSD has also been shown to sensitize chemoresistant ovarian cancer cells, leading to mitochondrial fragmentation and cell cycle arrest mdpi.com.
| Cancer Cell Line | Saikosaponin Used | Chemotherapeutic Agent | Key Synergistic Effect/Mechanism | Reference |
| HeLa, Siha, SKOV3, A549 | Saikosaponin A/D | Cisplatin | Sensitization to cisplatin-induced cell death, ROS induction, apoptosis potentiation | nih.govresearchgate.netresearchgate.net |
| Ovarian Cancer (Chemoresistant) | Saikosaponin D | Cisplatin | Sensitization, mitochondrial fragmentation, G2/M arrest | mdpi.com |
Combination Effects with Gefitinib (B1684475): Saikosaponin D (SSD) has demonstrated synergistic effects when combined with gefitinib, a tyrosine kinase inhibitor, particularly in non-small cell lung cancer (NSCLC) models. Research indicates that SSD can enhance gefitinib's anti-tumor activity by inhibiting cancer cell proliferation and inducing apoptosis. The underlying mechanism appears to involve the modulation of the STAT3/Bcl-2 signaling pathway, leading to reduced levels of phosphorylated STAT3 (P-STAT3) and Bcl-2, thereby restoring sensitivity to gefitinib in resistant cell lines nih.govnih.govspandidos-publications.comresearchgate.net.
| Cancer Cell Line/Model | Saikosaponin Used | Chemotherapeutic Agent | Key Synergistic Effect/Mechanism | Reference |
| NSCLC (HCC827/GR, H1975) | Saikosaponin D | Gefitinib | Enhanced inhibition, induced apoptosis, STAT3/Bcl-2 pathway inhibition | nih.govnih.govspandidos-publications.comresearchgate.net |
Combination Effects with Adriamycin (Doxorubicin): Saikosaponin D (SSD) has shown promise in reversing multidrug resistance (MDR) when combined with adriamycin (doxorubicin). Studies have reported that SSD enhances the sensitivity of adriamycin-resistant breast cancer cells (MCF-7/ADR) by down-regulating the expression of MDR1 and P-glycoprotein (P-gp) nih.govtandfonline.comacs.org. While Saikosaponin A (SSA) has also been mentioned in combination with adriamycin for breast cancer, the focus has been on its potential to reduce cardiotoxicity, rather than direct synergistic anti-tumor effects dovepress.com.
| Cancer Cell Line/Model | Saikosaponin Used | Chemotherapeutic Agent | Key Synergistic Effect/Mechanism | Reference |
| MCF-7/Adriamycin (ADR) cells | Saikosaponin D | Adriamycin | Enhanced sensitivity, reversal of MDR, MDR1/P-gp down-regulation | nih.govtandfonline.comacs.org |
Co-administration with Other Natural Products
Saikosaponins themselves are natural products derived from plants like Bupleurum radix. While direct studies detailing synergistic combinations of Saikosaponin C with other distinct natural products are less prevalent in the reviewed literature, the broader context highlights the role of natural products in combination therapies. Saikosaponins are recognized for their potential to act as sensitizing agents, enhancing the efficacy of chemotherapy and radiation, as detailed in the preceding and succeeding sections. The exploration of combinations involving saikosaponins and other plant-derived compounds remains an active area of research, aiming to leverage the complementary mechanisms of action for improved anti-cancer outcomes.
Interactions with Radiation in Therapeutic Contexts
Saikosaponins have also demonstrated potential in enhancing the effectiveness of radiation therapy, a modality widely used in cancer treatment.
Saikosaponin D and Radiation: Saikosaponin D (SSD) has been shown to increase the radiosensitivity of liver cancer cells. Co-treatment with SSD and radiation has resulted in synergistic effects on apoptosis and a reduction in tumor growth. The proposed mechanisms involve the promotion of autophagy through the inhibition of mTOR phosphorylation, leading to increased apoptosis. SSD has also been found to overcome radio-resistance in gastric cancer cells when combined with radiation, by activating endoplasmic reticulum (ER) stress and caspase-dependent cell death, and by inhibiting the epithelial-mesenchymal transition (EMT) phenomenon spandidos-publications.comacs.orgmdpi.commdpi.commedsci.org.
| Cancer Cell Line/Model | Saikosaponin Used | Therapeutic Modality | Key Synergistic Effect/Mechanism | Reference |
| Hepatoma cells (SMMC-7721, MHCC97L) | Saikosaponin D | Radiation | Increased radiosensitivity, synergistic apoptosis, autophagy promotion via mTOR inhibition | spandidos-publications.commedsci.org |
| Liver Cancer | Saikosaponin D | Radiation | Enhanced efficiency, ER stress induction, AMPK/mTOR pathway activation | mdpi.com |
| Gastric Cancer (AGS, MKN-74, AGSR, MKN-74R) | Saikosaponin A | Radiation (2 Gy) | Synergistic anti-tumor effects, overcome radio-resistance, ER stress, caspase activation, EMT inhibition | mdpi.com |
Compound List:
Saikosaponin A (SSA)
Saikosaponin B (SSB)
Saikosaponin B2 (SSB-2)
Saikosaponin C (SSC)
Saikosaponin D (SSD)
Cisplatin
Gefitinib
Adriamycin (Doxorubicin)
Tumor Necrosis Factor-alpha (TNF-α)
Curcumin
β-elemene
Dihydroartemisinin (DHA)
Tanshinone IIA
JieBeiHeJi (JB)
Artesunate
Triptolide
Sodium Cantharidinate
Quercetin
Rosmarinic acid
Catechin
Mannose
Empodin
Kaempferol
Analytical Methodologies for Saikosaponin C Quantification and Identification
Mass Spectrometry-Based Approaches
Orbitrap Fusion Mass Spectrometry
High-resolution mass spectrometry, particularly Orbitrap Fusion Mass Spectrometry, offers unparalleled capabilities for the identification and quantification of complex molecules like Saikosaponin C. This advanced technique combines the speed and sensitivity of quadrupole mass analyzers with the high resolution and mass accuracy of Orbitrap technology, enabling detailed structural characterization and precise quantification even in intricate biological matrices. Studies have employed Ultra-Performance Liquid Chromatography (UPLC) coupled with Orbitrap Fusion MS for pharmacokinetic analyses of multiple saikosaponins, including Saikosaponin C, in biological fluids such as rat plasma mdpi.com. The high resolution and accurate mass measurements provided by the Orbitrap Fusion MS allow for the unambiguous identification of Saikosaponin C by determining its elemental composition and distinguishing it from isobaric compounds mdpi.comfrontiersin.org. Its application in tandem with MS/MS fragmentation further aids in elucidating structural features and confirming the identity of Saikosaponin C d-nb.info.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the definitive structural elucidation of natural products, including Saikosaponin C. Techniques such as proton NMR (1H NMR), carbon-13 NMR (13C NMR), and various two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) provide comprehensive information about the molecular structure, including the connectivity of atoms, the presence of functional groups, and stereochemical configurations mdpi.comnih.govpsu.eduresearchgate.nettandfonline.com. By analyzing the characteristic chemical shifts, coupling constants, and correlation signals, researchers can confirm the oleanane-type triterpenoid (B12794562) aglycone and the specific glycosidic linkages present in Saikosaponin C. NMR data are routinely used to verify the structures of isolated saikosaponins, ensuring the accuracy of identification mdpi.comnih.govtandfonline.com.
Sample Preparation Techniques for Biological Matrices
The analysis of Saikosaponin C in biological samples, such as plasma or tissue homogenates, requires effective sample preparation to remove interfering substances and concentrate the analyte.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a widely used technique for isolating Saikosaponin C from biological matrices. This method involves partitioning the analyte between two immiscible liquid phases. For instance, Saikosaponin C, along with other related saponins (B1172615), has been successfully extracted from rat plasma using LLE, often employing solvents like ethyl acetate (B1210297) or n-butanol, followed by analysis via LC-MS/MS nih.govomicsonline.org. While LLE can be effective, optimizing solvent choice and extraction conditions is crucial to achieve adequate recovery and minimize matrix effects nih.govomicsonline.org.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) offers an alternative or complementary approach for sample preparation, providing higher selectivity and efficiency for the purification and concentration of Saikosaponin C from complex biological samples. SPE utilizes a solid sorbent material to retain the analyte, which is then eluted with a suitable solvent. C18 cartridges are commonly employed for the extraction of saikosaponins from plasma, often involving washing steps to remove polar impurities and elution with organic solvents like acetonitrile (B52724) nih.govshimadzu.com.cnnih.gov. SPE has been demonstrated to yield good recoveries for saikosaponins, making it a valuable technique for preparing samples for sensitive analytical methods like LC-MS nih.govnih.gov.
Background Subtraction Methodologies
In the analysis of complex biological samples using techniques like LC-MS, background noise and matrix-derived ions can interfere with the accurate detection and quantification of analytes. Background subtraction methodologies are employed to mitigate these issues by removing signals that are not associated with the target compounds. In metabolomic studies involving saikosaponins in biological matrices, techniques such as subtracting the chromatograms of control samples from those of treated samples can help isolate the signals corresponding to the administered compounds or their metabolites phcog.com. This approach is particularly useful when analyzing complex mixtures where Saikosaponin C might be present alongside numerous endogenous compounds.
Future Directions and Research Challenges
Advanced Mechanistic Investigations
The current understanding of Saikosaponin C's mechanism of action is still in its nascent stages, with research pointing to distinct activities such as pro-angiogenic and neuroprotective effects. nih.govnih.gov Future investigations must delve deeper into the molecular pathways it modulates.
Initial studies have shown that Saikosaponin C can induce the growth, migration, and capillary tube formation of endothelial cells. nih.gov This pro-angiogenic effect is linked to the upregulation of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF), as well as the activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov In the context of neurodegenerative diseases, particularly Alzheimer's, Saikosaponin C has been identified as a potential dual-target agent. nih.gov Research indicates it significantly suppresses the secretion of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) and inhibits the abnormal phosphorylation of tau protein at multiple disease-related sites. nih.gov Furthermore, it appears to enhance synaptic integrity by increasing levels of marker proteins like synaptophysin and PSD-95. nih.gov
While these findings are promising, they represent only the tip of the iceberg. Advanced mechanistic studies are required to fully map the signaling cascades initiated by Saikosaponin C. Research on related saikosaponins, such as Saikosaponin D (SSD), has revealed complex interactions with pathways like STAT3, β-catenin, and NF-κB, which are crucial in inflammation and cell proliferation. nih.govspandidos-publications.com A key future direction will be to determine if Saikosaponin C engages with these or other fundamental cellular pathways.
Table 1: Summary of Mechanistic Insights for Saikosaponins and Future Research Areas for Saikosaponin C
| Saikosaponin Type | Observed Mechanism | Potential Future Research Direction for Saikosaponin C |
|---|---|---|
| Saikosaponin C (SSc) | Induces angiogenesis via MAPK, VEGF, and MMP-2 activation. nih.gov Inhibits Aβ secretion and tau hyperphosphorylation in Alzheimer's models. nih.gov | Elucidate the full spectrum of kinases and phosphatases involved in its neuroprotective and angiogenic effects. Identify its direct molecular binding targets. |
| Saikosaponin D (SSD) | Inhibits STAT3 and β-catenin signaling in cancer models. nih.gov Mitigates nephrotoxicity by inhibiting MAPK and NF-κB signaling pathways. nih.gov | Investigate whether SSc shares anti-inflammatory or cell-regulatory properties through modulation of the NF-κB, STAT3, or other related pathways. |
| Saikosaponin B2 (SSb2) | Inhibits Hepatitis C Virus (HCV) entry by targeting the viral glycoprotein (B1211001) E2. nih.gov Downregulates the MACC1/c-Met/Akt signaling pathway in liver cancer cells. nih.gov | Explore the specific mechanisms of SSc's antiviral activity, particularly whether it acts on viral entry, replication, or another stage of the viral lifecycle. |
Exploration of Novel Therapeutic Applications
The documented antiviral and pro-angiogenic activities of Saikosaponin C provide a foundation for exploring a broader range of therapeutic uses. selleckchem.comlktlabs.com Current research has highlighted its potential in treating infections like Hepatitis B virus (HBV) and, more recently, its efficacy against the largemouth bass ranavirus (LMBRaV) in aquaculture models. lktlabs.comresearchgate.net
The most compelling novel application currently under investigation is for neurodegenerative disorders. Its ability to concurrently target both amyloid-beta and tau pathologies makes it a unique candidate for Alzheimer's disease therapy. nih.govnih.gov This dual-action capability could offer significant advantages over single-target treatments and warrants extensive preclinical evaluation in various models of neurodegeneration. nih.gov
Conversely, its pro-angiogenic properties suggest a potential role in therapeutic angiogenesis, which could be beneficial for conditions involving ischemia or in wound healing. nih.gov However, this same property may render it unsuitable for cancer therapy, where inhibiting angiogenesis is often a primary goal. nih.gov This duality underscores the need for context-specific research. The broad pharmacological profile of the saikosaponin family—including anti-inflammatory, antioxidant, and immunomodulatory effects—suggests that Saikosaponin C may have untapped potential in treating inflammatory conditions or cardiovascular diseases, areas where other saikosaponins have shown promise. nih.govmdpi.com
Table 2: Potential Therapeutic Applications of Saikosaponin C for Future Research
| Potential Therapeutic Area | Rationale Based on Current Evidence | Key Research Question |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Demonstrated dual inhibition of Aβ production and tau phosphorylation. nih.gov | Can SSc prevent or reverse cognitive decline and synaptic loss in advanced preclinical models? |
| Viral Infections | Known activity against Hepatitis B Virus and certain animal viruses. lktlabs.comresearchgate.netnih.gov | What is the spectrum of antiviral activity of SSc against other human pathogens, such as coronaviruses or herpes viruses? nih.gov |
| Therapeutic Angiogenesis | Promotes endothelial cell growth, migration, and capillary formation. nih.gov | Can SSc be effectively used to promote tissue revascularization in ischemic injury models? |
| Inflammatory Disorders | Other saikosaponins (SSa, SSd) show potent anti-inflammatory effects by inhibiting pathways like NF-κB. mdpi.comresearchgate.net | Does SSc possess clinically relevant anti-inflammatory properties, and if so, through which molecular mechanisms? |
Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
To unravel the complex biological interactions of Saikosaponin C, future research must move beyond single-pathway analyses and embrace systems-level, multi-omics approaches. Proteomics, metabolomics, and transcriptomics can provide an unbiased, global view of the cellular changes induced by the compound, helping to identify novel targets and mechanisms.
Studies on related saikosaponins have already demonstrated the power of this strategy. For instance, a combined metabolomic and proteomic analysis of total saikosaponins (TSS) in an Alzheimer's mouse model revealed significant regulation of purine (B94841) metabolism, a pathway not previously highlighted in saikosaponin research. mdpi.com Similarly, proteomics has been used to identify 82 differentially expressed proteins associated with the antidepressant effects of Saikosaponin A, while metabolomics helped clarify the role of caspase inhibition in Saikosaponin D-induced hepatotoxicity by identifying shifts in bile acids and phospholipids. nih.govnih.gov
The clear research challenge is to apply these sophisticated techniques directly to the study of pure Saikosaponin C. Such studies could systematically map the protein expression and metabolic network alterations in response to Saikosaponin C in various cell types (e.g., neurons, endothelial cells), leading to the discovery of new biomarkers of its activity and a more holistic understanding of its therapeutic and biological functions.
Table 3: Examples of Multi-Omics Applications in Saikosaponin Research
| Saikosaponin Studied | Omics Approach | Key Findings | Implication for SSc Research |
|---|---|---|---|
| Total Saikosaponins (TSS) | Proteomics & Metabolomics | Identified disruption of purine metabolism in the brains of Alzheimer's disease mice treated with TSS. mdpi.com | Suggests SSc may have unexpected metabolic targets that could be identified with similar approaches. |
| Saikosaponin D (SSD) | Metabolomics | Revealed that SSD-induced hepatotoxicity involves alterations in bile acids and lysophosphatidylcholines (LPCs). nih.gov | A metabolomics study could clarify the metabolic impact of SSc, especially concerning its effects on liver or endothelial cell function. |
| Saikosaponin A (SSA) | Proteomics (iTRAQ) | Screened 82 differentially expressed proteins in a depression model, implicating pathways in biological regulation and cellular processes. nih.gov | Proteomics could uncover the full network of proteins affected by SSc in neuronal cells, explaining its neuroprotective effects. |
| Bupleurum chinense | Transcriptomics & Metabolomics | Correlated gene expression with saikosaponin content, identifying candidate genes (P450s, UGTs) in the biosynthetic pathway. nih.gov | Provides a basis for genetically engineering plant sources to increase SSc yield. |
Overcoming Challenges in Bioavailability and Delivery
A significant barrier to the clinical translation of Saikosaponin C, and saikosaponins in general, is their poor physicochemical properties. nih.gov These compounds typically exhibit low water solubility and, consequently, poor oral bioavailability, which severely limits their therapeutic potential. nih.govnih.gov In laboratory settings, they are often dissolved in organic solvents like DMSO, which is not a viable long-term solution for clinical use. nih.gov
Future research must focus on developing advanced drug delivery systems to overcome these pharmacokinetic hurdles. Encapsulation technologies are a promising avenue. For example, formulating Saikosaponin D into liposomes has been shown to improve its efficacy. nih.govnih.gov Other potential strategies include:
Nanoformulations: Creating nanoparticles or nanoemulsions of Saikosaponin C could enhance its solubility, improve absorption, and potentially allow for targeted delivery to specific tissues.
Prodrugs: Chemical modification of the Saikosaponin C structure to create a more soluble prodrug that converts to the active form in vivo is another viable approach.
Systematic pharmacokinetic studies of these novel formulations will be essential to demonstrate improved circulation time, reduced clearance, and enhanced bioavailability before any clinical consideration.
Standardization of Plant Sources and Extraction for Research Consistency
The reliability and reproducibility of research on Saikosaponin C are fundamentally dependent on the quality and consistency of the starting material. Saikosaponins are extracted from the roots of various Bupleurum species, and the concentration of individual saponins (B1172615), including Saikosaponin C, can vary dramatically based on the species, geographical origin, and harvesting time. mdpi.comresearchgate.net
To ensure research consistency and comparability across different labs, the following challenges must be addressed:
Botanical Standardization: A standardized source of plant material, ideally a specific cultivar of a Bupleurum species grown under controlled conditions, should be used for research purposes.
Extraction and Purification Protocol: A validated, optimized, and universally adopted protocol for the extraction and purification of Saikosaponin C is needed. This would ensure that researchers are working with a compound of consistent purity and concentration.
Analytical Validation: The use of advanced analytical techniques, such as UPLC-MS, is necessary for the accurate identification and quantification of Saikosaponin C, distinguishing it from its many structurally similar isomers. nih.govfrontiersin.org
Addressing these standardization challenges is a critical, albeit non-glamorous, step toward building a robust and reliable body of evidence for the pharmacological effects of Saikosaponin C.
Compound Reference Table
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Saikosaponin C from plant sources, and how can yield be optimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Yield optimization requires adjusting solvent polarity, temperature, and extraction time. For purity validation, HPLC with UV detection (≥98% purity) is standard . Structural confirmation employs LC-MS and NMR spectroscopy to verify molecular weight and stereochemistry .
Q. Which analytical techniques are most reliable for assessing Saikosaponin C’s purity and structural integrity?
- Methodological Answer :
- HPLC : Baseline separation using C18 columns and gradient elution (e.g., acetonitrile/water) ensures purity quantification .
- LC-MS/MS : Confirms molecular ions ([M+H]+ or [M-H]-) and fragmentation patterns .
- NMR : 1H and 13C NMR spectra validate structural assignments, particularly for distinguishing Saikosaponin C from analogs like Saikosaponin A or D .
Q. What in vitro models are commonly used to evaluate Saikosaponin C’s bioactivity, and what parameters should be standardized?
- Methodological Answer :
- Cell Lines : HepG2 (liver), RAW 264.7 (macrophages), and primary cell cultures for inflammation or cytotoxicity studies.
- Assays : MTT for viability, ELISA for cytokine quantification (e.g., TNF-α, IL-6), and ROS detection kits for oxidative stress .
- Standardization : Cell passage number, serum-free pre-treatment, and solvent controls (e.g., DMSO ≤0.1%) are critical to minimize variability .
Advanced Research Questions
Q. What experimental strategies address challenges in elucidating Saikosaponin C’s mechanism of action?
- Methodological Answer :
- Omics Approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify differentially expressed genes/proteins post-treatment.
- Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm candidate pathways (e.g., NF-κB or MAPK) .
- Dose-Response Curves : EC50/IC50 values should be established across multiple cell types to assess specificity .
Q. How can researchers resolve contradictions in reported pharmacological effects of Saikosaponin C across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate data and assess bias (e.g., selection bias in cell models) .
- Meta-Analysis : Pool EC50/IC50 values while adjusting for variables like assay duration or solvent used .
- FINER Criteria : Evaluate if conflicting studies meet Feasibility, Novelty, and Ethical standards .
Q. What critical factors must be considered when designing in vivo studies for Saikosaponin C?
- Methodological Answer :
- Bioavailability : Use pharmacokinetic studies to determine absorption, distribution, and half-life. Liposomal encapsulation may enhance solubility .
- Toxicity : Acute/chronic toxicity assays (e.g., ALT/AST levels in serum) and histopathological analysis of target organs .
- Control Groups : Include vehicle controls and positive controls (e.g., dexamethasone for anti-inflammatory studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
